(S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC13567236
Molecular Formula: C12H27NO2SSi
Molecular Weight: 277.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27NO2SSi |
|---|---|
| Molecular Weight | 277.50 g/mol |
| IUPAC Name | (NE)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/b13-9+ |
| Standard InChI Key | GYWHPULLAAZCJG-UKTHLTGXSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC/C=N/S(=O)C(C)(C)C |
| SMILES | CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises three key components:
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A tert-butyldimethylsilyloxy (TBS-O) group, providing steric bulk and protecting the hydroxyl functionality during synthetic manipulations.
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An (E)-ethylidene linker, which imposes rigidity and influences the compound’s conformational preferences.
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A (S)-2-methylpropane-2-sulfinamide unit, derived from Ellman’s sulfinamide, which serves as a chiral directing group .
The stereochemical designation (S,E) specifies the absolute configuration at the sulfur atom () and the geometry of the ethylidene double bond (), both critical for dictating facial selectivity in asymmetric reactions.
| Property | Value |
|---|---|
| IUPAC Name | (NE)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
| Molecular Formula | |
| Molecular Weight | 277.5 g/mol |
| CAS Registry | 918413-70-4 |
| InChI Key | GYWH... (truncated) |
Synthesis and Optimization
Reaction Protocol
The synthesis follows a copper sulfate-mediated condensation between 2-(tert-butyldimethylsilyloxy)acetaldehyde and (S)-2-methylpropane-2-sulfinamide in dichloromethane (DCM) at ambient temperature :
Key steps:
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Activation: Copper sulfate acts as a mild Lewis acid, facilitating imine formation by dehydrating the aldehyde-amine adduct.
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Purification: Column chromatography on silica gel (10–30% ethyl acetate/hexane) isolates the product as a yellow oil .
Critical Parameters
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Stoichiometry: A slight excess of sulfinamide (1.1 equiv) ensures complete consumption of the aldehyde .
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Reaction Time: 48 hours under stirring achieves optimal conversion without side reactions (e.g., over-oxidation or silyl group cleavage) .
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Scalability: The protocol demonstrates robustness at multi-gram scales (67.3 g reported), making it suitable for industrial applications .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Amine Synthesis
The sulfinamide group’s ability to control stereochemistry enables the compound’s use in synthesizing enantiomerically pure amines. For example:
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Strecker Reaction: Directs the addition of cyanide to imines, yielding α-aminonitriles with >90% enantiomeric excess (ee).
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Mannich Reactions: Facilitates the formation of β-amino ketones with predictable stereochemistry .
Silyl Ether as a Protecting Group
The TBS-O group’s stability under basic and nucleophilic conditions allows temporary protection of alcohols during multi-step syntheses. Deprotection occurs under mild acidic conditions (e.g., HF·pyridine).
Future Research Directions
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Catalytic Asymmetric Reactions: Investigating the compound’s utility in metal-catalyzed cycloadditions or cross-couplings.
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Biological Screening: Evaluating antimicrobial or enzyme inhibitory activity given sulfinamides’ pharmacological relevance.
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Computational Modeling: DFT studies to predict reactivity patterns and optimize stereoselectivity.
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